N,N-Dimethyl-L-Valine

概要

説明

N,N-ジメチル-L-バリンは、アミノ酸L-バリンの誘導体であり、アミノ酸のアミン基内の窒素原子に2つのメチル基が結合していることを特徴としています。 このユニークな構造により、ペプチドやタンパク質の合成、生化学的および生理学的効果の研究など、さまざまな用途に役立ちます .

2. 製法

合成経路と反応条件: N,N-ジメチル-L-バリンは、さまざまな方法で合成できます。一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、ヨウ化メチルを用いてL-バリンをメチル化するものです。 この反応は通常、制御された温度条件下でジメチルスルホキシド(DMSO)などの有機溶媒中で起こります .

工業的生産方法: 工業的な環境では、N,N-ジメチル-L-バリンの生産は、その高い立体選択性と環境に優しいプロセスのため、通常、微生物合成が用いられます。 DL-バリンの微生物非対称分解と、N-アシル-D-アミノ酸アミドヒドロラーゼによるN-アシル-DL-バリンの微生物立体選択的加水分解は、採用されている方法のいくつかです .

準備方法

Synthetic Routes and Reaction Conditions: N,N-Dimethyl-L-Valine can be synthesized through various methods. One common approach involves the methylation of L-valine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves microbial synthesis due to its high stereo selectivity and environmentally friendly process. Microbial asymmetric degradation of DL-valine and microbial stereoselective hydrolysis of N-acyl-DL-valine by N-acyl-D-amino acid amidohydrolase are some of the methods employed .

化学反応の分析

反応の種類: N,N-ジメチル-L-バリンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムなどの酸化剤を用いて酸化できます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 塩基の存在下でのさまざまなハロアルカン.

生成される主な生成物:

酸化: カルボン酸の生成。

還元: 1級アミンの生成。

置換: N-アルキル化誘導体の生成.

科学的研究の応用

Pharmaceutical Applications

1.1. Synthesis of Bioactive Compounds

N,N-Dimethyl-L-Valine serves as an important intermediate in the synthesis of bioactive peptides and pharmaceuticals. Its N-methylated derivatives are particularly valuable due to their enhanced biological activity and stability. For instance, N,N-dimethylated α-amino acids are crucial motifs in the design of peptide-based drugs, where they can improve binding affinity and bioavailability .

1.2. Antiviral Drug Development

DMV has been identified as a potential building block for antiviral drugs. Research indicates that amino acids like L-valine, which is structurally related to DMV, play roles in enhancing the efficacy of antiviral agents by modulating immune responses and metabolic pathways . The ability of DMV to influence protein synthesis pathways makes it a candidate for further exploration in drug formulation.

Biochemical Research

2.1. Metabolic Engineering

In metabolic engineering, DMV is utilized to study and optimize amino acid production pathways. For example, Corynebacterium glutamicum strains engineered for high L-valine production have shown significant improvements when supplemented with DMV, leading to enhanced yields through optimized metabolic fluxes . This application is critical for developing efficient microbial cell factories that can produce essential amino acids sustainably.

2.2. Structural Biology

DMV's unique structural properties allow it to be incorporated into peptide sequences for structural studies. Its presence can stabilize peptide conformations, facilitating the determination of protein structures through techniques like X-ray crystallography and NMR spectroscopy . This application is vital for understanding protein function and interactions at a molecular level.

Agricultural Applications

3.1. Animal Nutrition

this compound is being explored as a feed additive in animal nutrition. Its role in improving amino acid profiles in animal diets can enhance growth performance and feed efficiency in livestock . Research has shown that L-valine supplementation can lead to better lactation performance in dairy cows and improved weight gain in poultry .

3.2. Plant Growth Promotion

Emerging studies suggest that DMV may also contribute to plant growth promotion when used as a nutrient supplement. Its application in fertilizers could potentially boost plant resilience and yield by enhancing nitrogen metabolism . This area requires further investigation to establish effective formulations and application methods.

Case Studies

作用機序

N,N-ジメチル-L-バリンがその効果を発揮するメカニズムには、特定の分子標的および経路との相互作用が含まれます。それは、酵素触媒反応の基質として働き、さまざまな生化学的変換を受けます。 ジメチルアミノ基の存在により反応性が高まり、幅広い反応に参加できるようになります .

類似化合物:

N,N-ジメチルグリシン: 同様の特性を持つ別のジメチル化アミノ酸ですが、用途が異なります。

N,N-ジメチルアルギニン: 一酸化窒素合成酵素の阻害剤として知られています。

N,N-ジメチルフェニルアラニン: ペプチドやタンパク質の合成に使用されます

ユニークさ: N,N-ジメチル-L-バリンは、その特定の構造により、幅広い生化学的および生理学的変換を受けることができるため、ユニークです。 ペプチドやタンパク質の合成におけるその用途と、医薬品合成における合成中間体としての役割は、科学研究におけるその汎用性と重要性を強調しています .

類似化合物との比較

N,N-Dimethylglycine: Another dimethylated amino acid with similar properties but different applications.

N,N-Dimethylarginine: Known for its role as an inhibitor of nitric oxide synthase.

N,N-Dimethylphenylalanine: Used in the synthesis of peptides and proteins

Uniqueness: N,N-Dimethyl-L-Valine is unique due to its specific structure, which allows it to undergo a wide range of biochemical and physiological transformations. Its applications in peptide and protein synthesis, as well as its role as a synthetic intermediate in pharmaceutical synthesis, highlight its versatility and importance in scientific research .

生物活性

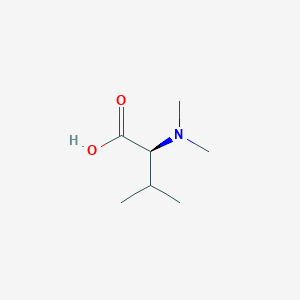

N,N-Dimethyl-L-Valine is a derivative of the amino acid valine, characterized by the presence of two methyl groups attached to the nitrogen atom of the valine backbone. This modification significantly alters its biological activity and potential applications in various fields, including pharmaceuticals, biotechnology, and nutrition.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This compound retains the essential features of L-valine but exhibits unique properties due to its methylation. The methyl groups influence solubility, steric hindrance, and interactions with biological targets.

1. Pharmacological Effects

This compound has been investigated for its potential pharmacological effects, particularly in relation to metabolic pathways and receptor interactions. It has been shown to activate certain signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and metabolism . This activation can enhance phagocytic activity in macrophages, thereby improving immune responses against pathogens .

2. Role in Amino Acid Metabolism

As a derivative of L-valine, this compound plays a role in amino acid metabolism. L-valine itself is an essential amino acid involved in protein synthesis and energy production. Its derivatives, including this compound, may exhibit enhanced bioavailability and metabolic efficiency . This is particularly relevant in animal nutrition, where such compounds can improve growth performance and feed efficiency .

Table 1: Summary of Biological Activities of this compound

Case Study: Immune Response Enhancement

In a study examining the immunological effects of this compound, researchers found that supplementation led to a significant increase in macrophage activity against drug-resistant pathogens. The compound's ability to modulate immune signaling pathways was highlighted as a key factor in enhancing the host's defense mechanisms .

Synthesis and Applications

The synthesis of this compound involves chemical modifications of L-valine. Recent advancements have focused on efficient methods for N-methylation using photocatalytic techniques . This has implications not only for the production of this compound but also for synthesizing other bioactive peptides.

Table 2: Synthesis Methods for this compound

特性

IUPAC Name |

(2S)-2-(dimethylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)6(7(9)10)8(3)4/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGLTERDKORUHK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451600 | |

| Record name | N,N-Dimethyl-L-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2812-32-0 | |

| Record name | N,N-Dimethyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-L-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(dimethylamino)-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is N,N-Dimethyl-L-Valine used in analytical chemistry, specifically in the context of the provided research?

A1: this compound acts as a chiral ligand-exchanger when complexed with Copper (II) ions []. This complex is then used as part of the mobile phase in chiral liquid chromatography, a technique for separating enantiomers (mirror-image molecules).

- Resolving malic acid enantiomers: The Cu(II)/(this compound)₂ complex enables separation of D-malic acid and L-malic acid in apple juice []. This is crucial for detecting adulteration with synthetic DL-malic acid, which standard analytical methods might miss.

- Determining the absolute configuration of natural products: After hydrolysis of citrinadin A, a novel alkaloid, the presence of this compound confirmed the existence of an this compound residue within the larger molecule [].

Q2: What are the advantages of using this compound in chiral separations compared to other methods?

A2: While the provided research doesn't directly compare this compound to other methods, some potential advantages can be inferred:

- Compatibility with aqueous systems: The research demonstrates its use in reversed-phase HPLC with aqueous mobile phases [], which is advantageous for analyzing biological samples like apple juice.

- Selectivity for α-hydroxy acids: The Cu(II)/(this compound)₂ complex, combined with post-column detection using iron (III), allows for specific detection of α-hydroxy acids, simplifying sample analysis [].

- Potential for direct D-malic acid determination: The research suggests this method could allow for direct measurement of D-malic acid, potentially offering advantages over the indirect methods commonly used at the time [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。